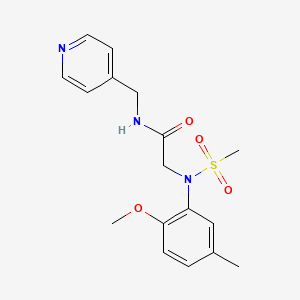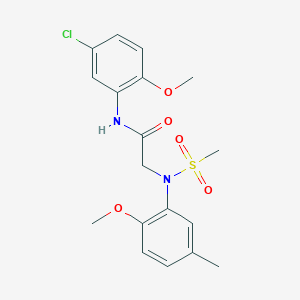![molecular formula C20H17Cl2N3O3S B3465343 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3465343.png)
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(pyridin-2-ylmethyl)acetamide
Descripción general
Descripción
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzenesulfonyl group, dichloroaniline, and a pyridin-2-ylmethyl group, making it a unique molecule with significant potential in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Benzenesulfonyl Chloride: This is achieved by reacting benzene with chlorosulfonic acid.
Synthesis of 3,5-Dichloroaniline: This involves the chlorination of aniline.
Coupling Reaction: The benzenesulfonyl chloride is then reacted with 3,5-dichloroaniline to form N-(benzenesulfonyl)-3,5-dichloroaniline.
Final Coupling: The N-(benzenesulfonyl)-3,5-dichloroaniline is then reacted with pyridin-2-ylmethyl acetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or add hydrogen to the molecule.
Substitution: Halogen atoms or other groups in the molecule can be replaced with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(pyridin-2-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Fluorobenzenesulfonimide: Known for its use as a fluorinating agent.
N-(benzenesulfonyl)acetamide: Utilized in various organic synthesis reactions.
N1-(2-pyridinylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide: Used as an intermediate in pharmaceutical synthesis.
Uniqueness
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(pyridin-2-ylmethyl)acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications not shared by its analogs. Its dichloroaniline and pyridin-2-ylmethyl groups, in particular, provide distinct chemical properties and biological activities.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3S/c21-15-10-16(22)12-18(11-15)25(29(27,28)19-7-2-1-3-8-19)14-20(26)24-13-17-6-4-5-9-23-17/h1-12H,13-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKKGNGGONWNQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B3465268.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3465280.png)
![2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B3465288.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3465296.png)
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3465300.png)
![2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3465304.png)
![2-(1H-1,3-benzimidazol-2-ylsulfanyl)-N~1~-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3465305.png)
![2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B3465309.png)

![N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3465316.png)


![N-(4-fluorophenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3465341.png)
![N-(3-bromophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B3465350.png)
